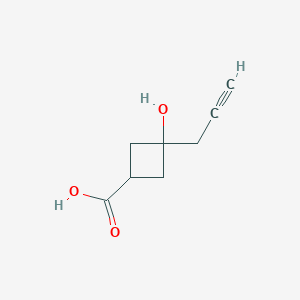

3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid

説明

3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid (CAS: 1523058-48-1) is a cyclobutane derivative characterized by a hydroxyl (-OH) and a propargyl (prop-2-yn-1-yl) group attached to the cyclobutane ring at position 3. Its molecular formula is C₈H₁₀O₃, with a molecular weight of 154.17 g/mol . The compound’s stereochemistry remains unspecified in available literature, but the spatial arrangement of substituents likely influences its physicochemical and reactivity profiles.

特性

IUPAC Name |

3-hydroxy-3-prop-2-ynylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-3-8(11)4-6(5-8)7(9)10/h1,6,11H,3-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMBCQLCVZNDLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CC(C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with propargyl bromide in the presence of a base, followed by hydrolysis to introduce the hydroxyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

化学反応の分析

Types of Reactions

3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products

Oxidation: 3-Oxo-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid.

Reduction: 3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanemethanol.

Substitution: Various substituted cyclobutanecarboxylic acids depending on the nucleophile used.

科学的研究の応用

3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target molecules, while the hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, respectively.

類似化合物との比較

Structural and Functional Group Differences

The table below compares key structural features of 3-hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid with analogous compounds:

Key Comparative Insights

Functional Group Impact on Reactivity: The propargyl group in the target compound enables alkyne-specific reactions (e.g., cycloadditions), unlike the trifluoromethyl group in CAS 1163729-49-4, which enhances electron-withdrawing effects and metabolic stability .

Steric and Stereochemical Effects :

- The cis configuration in cis-3-hydroxycyclobutanecarboxylic acid creates distinct spatial constraints compared to the trans isomer in CAS 13043-49-7, affecting crystal packing and intermolecular interactions .

- The bulky 2-hydroxypropan-2-yl group in CAS 13043-49-7 introduces steric hindrance, likely reducing reaction rates in esterification or amidation compared to the smaller propargyl group .

Physicochemical Properties :

- The trifluoropropyl group in CAS 1500716-33-5 increases lipophilicity (logP) relative to the propargyl group, influencing membrane permeability in biological systems .

- Cyclobutanecarboxylic acid (CAS 3721-95-7), lacking substituents, exhibits higher acidity (pKa ~4.5) compared to hydroxylated derivatives, where intramolecular hydrogen bonding may modulate acidity .

Synthetic and Application Potential: The target compound’s propargyl group positions it as a candidate for click chemistry in drug discovery, whereas the trifluoromethyl analog (CAS 1163729-49-4) may find use in agrochemicals due to fluorine’s resistance to metabolic degradation . Radical-mediated synthesis pathways, as suggested by alkyl radical rearrangements in cyclobutane esters (), could apply to the target compound but require experimental validation .

生物活性

3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid, a compound with the molecular formula CHO, is gaining attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid

- Molecular Weight : 154.16 g/mol

- CAS Number : 1523058-48-1

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Boiling Point | Not specified |

| Solubility | Not specified |

The biological activity of 3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid is primarily attributed to its interaction with various biological pathways. Research indicates that it may function as a modulator of specific receptors involved in metabolic processes, particularly those related to fatty acid metabolism.

Key Mechanisms:

- Receptor Modulation : Preliminary studies suggest that this compound may act as an agonist for GPR (G-protein coupled receptors), influencing metabolic pathways and potentially aiding in conditions like obesity and diabetes .

- Antioxidant Activity : The presence of hydroxyl groups in its structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.

In Vitro Studies

In vitro experiments have demonstrated that derivatives of cyclobutanecarboxylic acids exhibit significant biological activity, particularly against certain cancer cell lines. For instance, analogs have shown micromolar activity as GPR-40 agonists, which is relevant for therapeutic applications in metabolic disorders .

Case Studies

- Case Study on GPR Activation : A study focused on the synthesis of various cyclobutanecarboxylic acid derivatives revealed their efficacy as GPR agonists. The results indicated that these compounds could modulate insulin secretion and enhance glucose uptake in vitro .

- Antioxidant Potential : Another investigation assessed the antioxidant capacity of related compounds, suggesting that structural modifications could enhance their efficacy against oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。